molecular formula C6HCl4N3 B1346429 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole CAS No. 2338-10-5

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Cat. No. B1346429
CAS RN: 2338-10-5
M. Wt: 256.9 g/mol
InChI Key: ZNJPBNVCQVDOJX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole (TBT) is an organic compound belonging to the benzotriazole family. It is used as a fungicide, herbicide, and insecticide, and is commonly used in laboratories for a variety of scientific research applications. TBT is a highly stable compound, and its structure and properties make it a valuable chemical for many industries.

Scientific Research Applications

    Scientific Field

    Organic Chemistry

    • Application Summary : “4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole” is a chemical compound used in various organic synthesis reactions .
    • Method of Application : The specific methods of application can vary depending on the reaction. However, it’s typically used as a reagent in organic synthesis .
    • Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, it’s used to facilitate the formation of new chemical bonds .

    Scientific Field

    Medicinal Chemistry

    • Application Summary : Derivatives of “4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole” have been studied for their potential biological activities .
    • Method of Application : The compound is modified to create new derivatives, which are then tested for biological activity .
    • Results or Outcomes : Some derivatives have shown promising results in preliminary tests, but more research is needed to confirm these findings .

properties

IUPAC Name

4,5,6,7-tetrachloro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPBNVCQVDOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300080
Record name 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

CAS RN

2338-10-5
Record name MLS000738250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
AS Gnedenkov, YI Kononenko, SL Sinebryukhov… - Materials, 2023 - mdpi.com
The protective coating with a self-organized microtubular structure was formed using plasma electrolytic oxidation (PEO) on AlMg3 aluminum alloy in the tartrate-fluoride electrolyte. This …
Number of citations: 5 www.mdpi.com

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